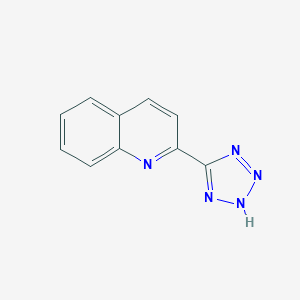

2-(2H-tetrazole-5-yl)quinoline

Descripción

2-(2H-Tetrazole-5-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a tetrazole ring. The tetrazole group (C₁N₄H₂) is a non-classical bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications . Its molecular formula is C₁₀H₇N₅, with a molecular weight of 211.23 g/mol (monoisotopic mass: 211.0858). Derivatives of this compound, such as 6-methyl-2-(2H-tetrazol-5-yl)quinoline (C₁₁H₉N₅, MW: 211.23), are synthesized via cyclocondensation or alkylation reactions . The tetrazole-quinoline scaffold is notable for its role in angiotensin II receptor antagonists and antimicrobial agents, leveraging the electron-deficient quinoline ring and the hydrogen-bonding capacity of the tetrazole .

Propiedades

Número CAS |

101772-02-5 |

|---|---|

Fórmula molecular |

C10H7N5 |

Peso molecular |

197.20 g/mol |

Nombre IUPAC |

2-(2H-tetrazol-5-yl)quinoline |

InChI |

InChI=1S/C10H7N5/c1-2-4-8-7(3-1)5-6-9(11-8)10-12-14-15-13-10/h1-6H,(H,12,13,14,15) |

Clave InChI |

JTVTWLHBQOLJGZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=N2)C3=NNN=N3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Electronic Differences

Table 1: Key Structural Features of Quinoline-Tetrazole/Triazole Derivatives

Key Observations :

- Substituent Position: The 2-position substitution on quinoline with tetrazole (as in the parent compound) optimizes π-π stacking interactions in receptor binding, whereas 4-position tetrazole derivatives (e.g., ) exhibit altered steric and electronic profiles due to proximity to the quinoline nitrogen.

- Electronic Effects : Electron-withdrawing groups (e.g., tetrazole) at the 2-position enhance charge-transfer transitions in UV-vis spectra (λmax ~310–350 nm), while electron-donating groups (e.g., methoxy in ) shift absorption maxima and alter bioactivity .

- Bioisosteric Replacement : Triazole analogs (e.g., ) show reduced metabolic stability compared to tetrazole derivatives but improved solubility due to polar triazole-oxygen linkages .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Insights :

- LogP and Solubility : Methyl or chloro substituents increase hydrophobicity (higher LogP), reducing aqueous solubility. Triazole derivatives () exhibit better solubility due to polar ether linkages.

- Spectral Shifts : Methoxy groups (e.g., in ) red-shift absorption maxima, while chloro substituents (e.g., ) enhance electron affinity, intensifying charge-transfer bands .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.